molecular formula C13H15N5 B6437562 N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2548989-29-1

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B6437562
CAS No.: 2548989-29-1
M. Wt: 241.29 g/mol
InChI Key: LJDLNOSDGADZOO-UHFFFAOYSA-N
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Description

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a pyrimidin-2-amine derivative featuring an N-methyl group and a 1-(pyridin-2-yl)azetidin-3-yl substituent. Its compact, rigid structure may enhance binding specificity and metabolic stability compared to larger heterocycles like piperidine or quinoline derivatives .

Properties

IUPAC Name

N-methyl-N-(1-pyridin-2-ylazetidin-3-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5/c1-17(13-15-7-4-8-16-13)11-9-18(10-11)12-5-2-3-6-14-12/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDLNOSDGADZOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=CC=CC=N2)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 3-chloro-1-(pyridin-2-yl)propan-1-one.

    Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction using a suitable pyrimidine derivative.

    Methylation: The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues with Azetidine Substitutions
Compound Name Substituents on Azetidine/Pyrimidine Key Structural Differences Potential Implications References
Target Compound 1-(Pyridin-2-yl)azetidin-3-yl, N-methyl Enhanced rigidity; pyridine for π-stacking
5-Fluoro-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}pyrimidin-2-amine 4-(Trifluoromethyl)pyridin-2-yl, 5-fluoro Trifluoromethyl (electron-withdrawing) Increased lipophilicity; altered binding
N-[1-(Benzenesulfonyl)azetidin-3-yl]pyrimidin-2-amine (BK50179) Benzenesulfonyl Sulfonyl group (polar, hydrogen-bonding) Potential solubility/off-target effects
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine Methanesulfonyl, 4-fluorophenyl Sulfonyl and aryl groups Broader kinase inhibition profile

Key Observations :

  • The target compound’s pyridin-2-yl group on azetidine may facilitate π-π interactions in hydrophobic binding pockets, unlike sulfonyl or trifluoromethyl substituents in analogs .
  • The absence of electron-withdrawing groups (e.g., sulfonyl, trifluoromethyl) suggests reduced metabolic lability compared to analogs .
Pyrimidin-2-amine Derivatives with Heterocyclic Substituents
Compound Name Core Structure Substituents Biological Relevance References
N-(Pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Pyrimidin-2-amine Thiazol-5-yl, pyridin-2-yl CDK4/6 inhibition (patented therapeutic)
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine Pyrimidin-2-amine 3-Pyridyl, aminophenyl Fluorescence properties; kinase research
N-(Azetidin-3-yl)-4-phenyl-N-(pyridin-2-yl)quinolin-2-amine Quinolin-2-amine Azetidin-3-yl, phenyl Dual EZH2/HDAC inhibition (epigenetics)

Key Observations :

  • The target’s azetidine-pyrimidine core offers conformational rigidity over flexible alkyl chains in derivatives like N,N-dimethyl-5-[(3S)-3-[(2-methyl-4-pyridyl)methylamino]-1-piperidyl]pyridin-2-amine .
Pharmacokinetic and Physicochemical Properties
Property Target Compound 5-Fluoro Analog BK50179 Thiazole Derivative
Molecular Weight ~290–310 g/mol ~350 g/mol 290.34 g/mol ~300–320 g/mol
LogP (Predicted) ~1.5–2.0 ~2.5–3.0 ~1.8 ~2.0–2.5
Hydrogen Bond Acceptors 5 6 5 6
Solubility (AQ, pH 7.4) Moderate Low Moderate Low

Key Observations :

  • The target compound’s N-methyl group likely improves membrane permeability compared to unmodified amines (e.g., N-(azetidin-3-yl)pyrimidin-2-amine dihydrochloride) .
  • Lower logP than fluorinated/sulfonylated analogs suggests reduced tissue accumulation but better aqueous solubility .

Biological Activity

N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]pyrimidin-2-amine is a complex organic compound notable for its diverse biological activities. Its unique structure, which includes a pyrimidine ring, an azetidine moiety, and a pyridine group, contributes to its potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

The molecular formula of this compound is C13H15N5. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are crucial for modifying the compound to enhance its pharmacological properties or facilitate further chemical synthesis .

Preliminary studies suggest that this compound may act as a partial agonist at certain histamine receptors. This property indicates its potential for treating disorders related to neurotransmission . The compound's ability to interact with specific biological pathways positions it as a candidate for further pharmacological exploration.

Anticancer Potential

Research has indicated that derivatives of similar compounds exhibit anticancer activity . For instance, studies have shown that modifications to the azetidine and pyrimidine components can enhance cytotoxicity against tumor cells. Such compounds have been evaluated in models like the FaDu hypopharyngeal tumor cells, where they demonstrated improved efficacy compared to standard treatments .

Synthesis Methods

The synthesis of this compound typically involves multiple steps:

  • Formation of the Azetidine Ring : This is achieved through cyclization reactions involving precursors such as 3-chloro-1-(pyridin-2-yl)propan-1-one.
  • Introduction of the Pyrimidine Ring : This step employs nucleophilic substitution reactions using suitable pyrimidine derivatives.
  • Methylation : The final step involves methylating the nitrogen atom using agents like methyl iodide .

Study 1: Histamine Receptor Interaction

In one study, researchers explored the interaction of this compound with histamine receptors. The findings indicated that the compound could modulate receptor activity, suggesting its potential in treating allergic responses and other histamine-related disorders .

Study 2: Anticancer Efficacy

Another significant study focused on the anticancer properties of related compounds that share structural similarities with this compound. The results demonstrated that these compounds could induce apoptosis in cancer cells through specific signaling pathways, highlighting their therapeutic potential .

Q & A

Q. How do fluorine substitutions impact bioactivity?

  • Methodological Answer : Fluorine at pyrimidine C5 enhances metabolic stability and electron-withdrawing effects. Synthesize fluorinated analogs and compare logP values (via shake-flask method) and membrane permeability (Caco-2 assays) .

Tables for Key Data

Property Method Typical Value Reference
CDK4 Inhibition (IC₅₀)ELISA-based kinase assay8.50–62.04 nM
Plasma Half-Life (murine)LC-MS/MS pharmacokinetic study4.2 ± 0.6 hours
LogPShake-flask partition coefficient2.3 ± 0.1
X-ray ResolutionPDB crystallography2.1 Å

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